![molecular formula C13H11NO3 B4840369 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one
説明
1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
Curcumin exerts its therapeutic effects through various mechanisms, including modulation of cell signaling pathways, inhibition of inflammation, and induction of apoptosis. Curcumin has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Curcumin also activates the Nrf2 pathway, which regulates antioxidant defense mechanisms in cells. In addition, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Curcumin has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin also inhibits the production of inflammatory cytokines, which play a crucial role in inflammation and cancer. In addition, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and metastasis of cancer cells by regulating cell signaling pathways and inducing apoptosis.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and availability. Curcumin is also relatively inexpensive compared to other drugs used in research. However, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has some limitations for lab experiments, including its poor bioavailability, which limits its efficacy in vivo. Curcumin also has low stability in aqueous solutions, which can affect its potency.
将来の方向性
There are several future directions for 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one research, including improving its bioavailability and stability, developing novel formulations, and exploring its potential therapeutic applications in other diseases. Improving the bioavailability of 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one can be achieved through the development of novel formulations, such as liposomal and nanoparticle formulations. In addition, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one can be combined with other drugs to improve its efficacy in vivo. Further research is also needed to explore the potential therapeutic applications of 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one in other diseases, such as cardiovascular disease and neurological disorders.
Conclusion:
Curcumin is a natural compound with potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. However, its poor bioavailability and stability limit its efficacy in vivo. Further research is needed to improve its bioavailability and stability and explore its potential therapeutic applications in other diseases.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to inhibit tumor growth and metastasis by regulating cell signaling pathways and inducing apoptosis. In Alzheimer's disease, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to reduce amyloid beta plaques and neurofibrillary tangles, which are characteristic features of the disease. In diabetes, 1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been shown to improve insulin sensitivity and reduce inflammation.
特性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-5-2-1-4-10(11)14-8-7-12(16)13-6-3-9-17-13/h1-9,14-15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDULSPDVCAHBMV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328311 | |
| Record name | (E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
CAS RN |
713097-37-1 | |
| Record name | (E)-1-(furan-2-yl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840290.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4840295.png)
![2-chloro-4-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4840299.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)
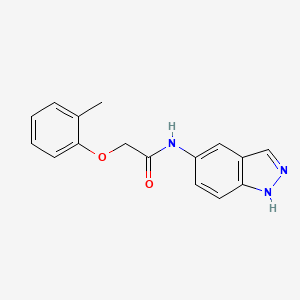

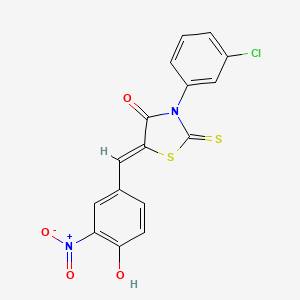
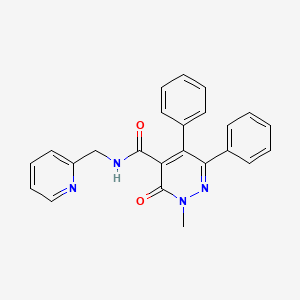
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
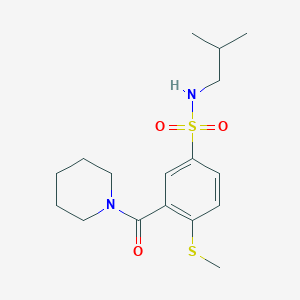
![methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4840358.png)
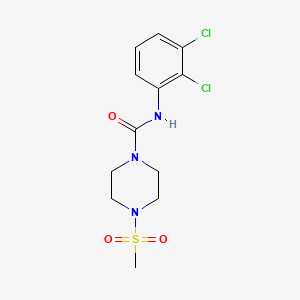
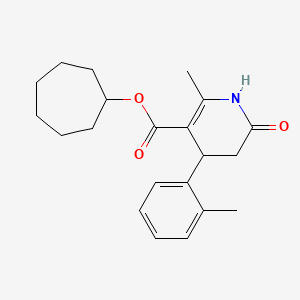
![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)